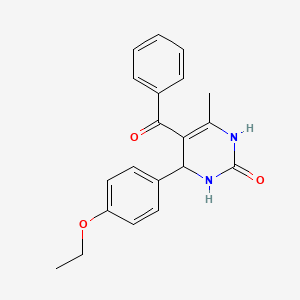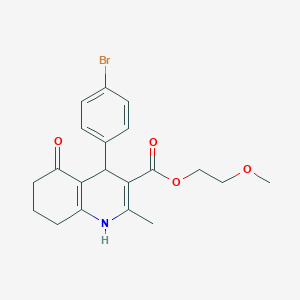
5-benzoyl-4-(4-ethoxyphenyl)-6-methyl-3,4-dihydro-2(1H)-pyrimidinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-benzoyl-4-(4-ethoxyphenyl)-6-methyl-3,4-dihydro-2(1H)-pyrimidinone, commonly known as BEPM, is a pyrimidinone derivative that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and material science. BEPM is a heterocyclic compound that contains a pyrimidine ring and a benzoyl group attached to it.
Wissenschaftliche Forschungsanwendungen
BEPM has been extensively studied for its potential applications in various scientific fields. In medicine, BEPM has been shown to exhibit anticancer, antiviral, and antimicrobial properties. It has been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. BEPM has also been shown to inhibit the replication of HIV and herpes simplex virus. In agriculture, BEPM has been used as a plant growth regulator and fungicide. It has been found to enhance the growth of plants and protect them from fungal diseases. In material science, BEPM has been used as a precursor for the synthesis of novel materials such as metal-organic frameworks and coordination polymers.
Wirkmechanismus
The mechanism of action of BEPM is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins. In cancer cells, BEPM has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. This leads to the accumulation of DNA damage and the induction of apoptosis. BEPM has also been shown to inhibit the activity of HIV integrase, an enzyme that is essential for the integration of viral DNA into the host genome. This leads to the inhibition of viral replication and the suppression of viral load.
Biochemical and Physiological Effects:
BEPM has been shown to have a range of biochemical and physiological effects. In cancer cells, BEPM has been shown to induce apoptosis, cell cycle arrest, and DNA damage. It has also been shown to inhibit the migration and invasion of cancer cells. In HIV-infected cells, BEPM has been shown to inhibit viral replication and reduce viral load. In plants, BEPM has been shown to enhance growth and protect against fungal diseases. It has also been shown to increase the activity of antioxidant enzymes.
Vorteile Und Einschränkungen Für Laborexperimente
BEPM has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has a high yield and purity. It is also stable and can be stored for long periods without degradation. However, BEPM has some limitations for lab experiments. It is insoluble in water, which can make it difficult to work with in aqueous solutions. It is also sensitive to light and heat, which can lead to degradation and loss of activity.
Zukünftige Richtungen
There are several future directions for research on BEPM. In medicine, further studies are needed to elucidate the mechanism of action of BEPM and its potential as a therapeutic agent for various diseases. In agriculture, more research is needed to optimize the use of BEPM as a plant growth regulator and fungicide. In material science, BEPM can be used as a precursor for the synthesis of novel materials with unique properties. Overall, BEPM has great potential for a wide range of scientific applications, and further research is needed to fully explore its capabilities.
Synthesemethoden
The synthesis method of BEPM involves the reaction of 4-ethoxybenzaldehyde, ethyl acetoacetate, and urea in the presence of a catalyst such as piperidine. The reaction takes place in ethanol as a solvent under reflux conditions for several hours. The resulting product is then purified using column chromatography or recrystallization techniques. The yield of BEPM is typically around 70-80%, and the purity can be confirmed using spectroscopic techniques such as NMR and IR.
Eigenschaften
IUPAC Name |
5-benzoyl-4-(4-ethoxyphenyl)-6-methyl-3,4-dihydro-1H-pyrimidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3/c1-3-25-16-11-9-14(10-12-16)18-17(13(2)21-20(24)22-18)19(23)15-7-5-4-6-8-15/h4-12,18H,3H2,1-2H3,(H2,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCBFYXOPLLLNNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2C(=C(NC(=O)N2)C)C(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(4-methylphenyl)thio]-N-{2-[(2-thienylmethyl)thio]ethyl}acetamide](/img/structure/B5083438.png)
![N-[4-(anilinosulfonyl)phenyl]-2-nitrobenzenesulfonamide](/img/structure/B5083443.png)
![3-[(4-{2-cyano-3-[(4-ethoxyphenyl)amino]-3-oxo-1-propen-1-yl}phenoxy)methyl]benzoic acid](/img/structure/B5083471.png)

![ethyl 4-[4-(2-bromo-4,5-dimethoxybenzylidene)-3,5-dioxo-1-pyrazolidinyl]benzoate](/img/structure/B5083478.png)
![3-methylbutyl 4-[4-(benzyloxy)phenyl]-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5083486.png)
![N-{2-[3-(3-pyridinyl)-1H-1,2,4-triazol-5-yl]ethyl}-2,3-dihydro-1-benzofuran-5-carboxamide](/img/structure/B5083495.png)
![4-[3-acetyl-4-hydroxy-2-(3-nitrophenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]benzoic acid](/img/structure/B5083498.png)
![1-[(4-methyl-1H-imidazol-5-yl)methyl]-4-(4-nitrophenyl)piperazine](/img/structure/B5083501.png)
![methyl 3-[(2-thienylacetyl)amino]benzoate](/img/structure/B5083508.png)

![1-[1-(2-thienylcarbonyl)-3-piperidinyl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5083518.png)
